Ethyl 4-(4-nitrophenyl)-6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Overview
Description
Ethyl 4-(4-nitrophenyl)-6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a complex organic compound characterized by its nitrophenyl group, trifluoromethyl group, and pyridinecarboxylate structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-nitrophenol and trifluoromethylated pyridine derivatives.
Reaction Conditions: The reaction involves multiple steps, including nitration, trifluoromethylation, and esterification. Conditions such as temperature, pressure, and catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Continuous Flow Synthesis: Some advanced production methods use continuous flow chemistry to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group can undergo oxidation to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles such as sodium hydride (NaH) and strong bases are employed.
Major Products Formed:
Oxidation Products: Nitroso derivatives and nitrate esters.
Reduction Products: Amines and amides.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: Industry: Used in the manufacture of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, the nitro group can interact with enzymes and receptors, leading to biological responses. The trifluoromethyl group enhances the compound's stability and binding affinity to biological targets.
Comparison with Similar Compounds
Ethyl 4-(4-nitrophenyl)-6-oxo-1,4-dihydro-3-pyridinecarboxylate: Lacks the trifluoromethyl group.
Ethyl 4-(4-nitrophenyl)-6-oxo-2-(chloromethyl)-1,4,5,6-tetrahydro-3-pyridinecarboxylate: Contains a chloromethyl group instead of trifluoromethyl.
Uniqueness: The presence of the trifluoromethyl group in Ethyl 4-(4-nitrophenyl)-6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydro-3-pyridinecarboxylate enhances its chemical stability and biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 4-(4-nitrophenyl)-2-oxo-6-(trifluoromethyl)-3,4-dihydro-1H-pyridine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O5/c1-2-25-14(22)12-10(7-11(21)19-13(12)15(16,17)18)8-3-5-9(6-4-8)20(23)24/h3-6,10H,2,7H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKIDXQDEXAFPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)CC1C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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